Product packaging for 6-Iodothieno[3,2-d]pyrimidine(Cat. No.:)

6-Iodothieno[3,2-d]pyrimidine

Cat. No.: B11854405
M. Wt: 262.07 g/mol
InChI Key: UCSRMUNXAZFBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodothieno[3,2-d]pyrimidine (CAS 853681-15-9) is a high-value chemical intermediate with significant utility in medicinal chemistry and drug discovery research. This compound features a fused heterocyclic scaffold that is a recognized privileged structure in the design of bioactive molecules, primarily due to its structural resemblance to natural purine bases . The iodine substituent at the 6-position makes this compound a versatile and reactive building block for cross-coupling reactions, enabling the efficient introduction of diverse structural motifs and accelerating the synthesis of compound libraries for biological screening. The thieno[3,2-d]pyrimidine scaffold has demonstrated remarkable potential in pharmaceutical research. It serves as a core structure in the development of potent receptor-interacting protein kinase 2 (RIPK2) inhibitors, which have shown prominent anti-inflammatory efficacy in vitro and in vivo models of acute liver injury . Furthermore, this scaffold is a key component in the design of novel tubulin polymerization inhibitors that target the colchicine binding site, exhibiting potent anti-proliferative activity against various human cancer cell lines, including paclitaxel-resistant models . Derivatives based on this structure have also been developed as EGFR and mutant EGFR tyrosine kinase inhibitors, showing promising activity as antiproliferative and apoptosis-inducing agents in breast cancer cell lines . This product is intended for research applications as a synthetic intermediate in the discovery and development of novel therapeutic agents. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3IN2S B11854405 6-Iodothieno[3,2-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3IN2S

Molecular Weight

262.07 g/mol

IUPAC Name

6-iodothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6H3IN2S/c7-6-1-4-5(10-6)2-8-3-9-4/h1-3H

InChI Key

UCSRMUNXAZFBRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=CN=C21)I

Origin of Product

United States

Synthetic Methodologies for 6 Iodothieno 3,2 D Pyrimidine and Its Derivatives

General Synthetic Approaches to the Thieno[3,2-d]pyrimidine (B1254671) Core

The construction of the fused thieno[3,2-d]pyrimidine ring system is the foundational step in the synthesis of its halogenated derivatives. These methods often involve the strategic cyclization of appropriately substituted thiophene (B33073) precursors.

Cyclization Reactions for Fused Ring Systems

A prevalent method for constructing the thieno[3,2-d]pyrimidine core involves the cyclization of 3-aminothiophene-2-carboxylate derivatives with a one-carbon source reagent. researchgate.net Common reagents for this transformation include formamide (B127407) and triethyl orthoformate. researchgate.net For instance, treating 3-aminothiophene-2-carboxylates with an excess of formamide at high temperatures can yield thieno[3,2-d]pyrimidin-4(3H)-ones. nih.gov Another approach involves the condensation of an aminothiophene with urea (B33335) or thiourea, followed by cyclization to produce thienopyrimidinone compounds. nih.gov

The Gewald reaction is another significant method for preparing the precursor aminothiophenes, which can then be cyclized. nih.gov This reaction typically involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur. nih.gov Furthermore, intramolecular cyclization of certain thiophene intermediates can also lead to the formation of the thieno[3,2-d]pyrimidine system. ter-arkhiv.ru

Reaction Type Precursors Reagents Product
Cyclization3-aminothiophene-2-carboxylateFormamide, Triethyl orthoformateThieno[3,2-d]pyrimidin-4-one
Condensation/CyclizationAminothiopheneUrea, ThioureaThienopyrimidinone
Gewald ReactionKetone, CyanoacetamideSulfurAminothiophene

Utilization of Precursor Molecules for Ring Formation

The synthesis of the thieno[3,2-d]pyrimidine core relies heavily on the use of specific precursor molecules. 3-Aminothiophene-2-carboxylates and their corresponding amides are common starting points. nih.govresearchgate.net For example, the reaction of 5-bromo-2-chlorobenzonitrile (B107219) with ethyl-2-mercaptoacetate can yield a thiophene intermediate that, after further reaction and cyclization, forms a tetracyclic thieno[3,2-d]pyrimidinone. researchgate.net

The choice of precursor can also introduce desired substituents onto the final thieno[3,2-d]pyrimidine scaffold. For instance, starting with different aminothiophene derivatives allows for the synthesis of a variety of polysubstituted thienopyrimidines. nih.gov

Direct Iodination Strategies for Thieno[3,2-d]pyrimidine

Direct iodination of the pre-formed thieno[3,2-d]pyrimidine ring system is a key strategy for introducing an iodine atom at a specific position.

Regioselective Iodination at the 6-Position

The regioselective iodination at the 6-position of the thieno[3,2-d]pyrimidine core is a crucial step in the synthesis of 6-iodothieno[3,2-d]pyrimidine. This can be achieved through deprotometalation followed by trapping with an iodine source. One method involves using a mixed lithium-cadmium base for deprotonation, which can lead to regioselective iodination at the 6-position. researchgate.net However, this method can sometimes result in the formation of diiodinated byproducts. researchgate.net

Another approach to achieving regioselectivity is through direct iodination using specific reagents that favor the 6-position. For instance, the use of iodine in the presence of an oxidizing agent can facilitate the electrophilic substitution at the most electron-rich position of the thiophene ring. researchgate.net

Optimization of Reaction Conditions for Halogenation

Optimizing reaction conditions is critical for achieving high yields and selectivity in halogenation reactions. For the iodination of thieno[3,2-d]pyrimidines, factors such as the choice of iodinating agent, solvent, temperature, and reaction time play a significant role. For example, the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related heterocyclic system, is achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at elevated temperatures.

In some cases, a mixture of iodine and periodic acid in acetic acid has been used for the iodination of related thienopyrimidine systems. google.com The conditions for the synthesis of 4-chloro-6-iodothieno[3,2-d]pyrimidine (B1462945) can involve reacting this compound with a chlorinating agent. chembk.com

Iodinating Agent Solvent Temperature Key Feature
(TMP)3CdLi, Iodine--Regioselective deprotonation-iodination at C6
N-Iodosuccinimide (NIS)Dimethylformamide (DMF)85°CRegioselective iodination
Iodine, Periodic AcidAcetic Acid60°CIodination of thienopyrimidine systems

Synthesis of Key Iodinated Thienopyrimidine Intermediates

The synthesis of various iodinated thienopyrimidine intermediates is essential for creating a diverse library of compounds for further chemical exploration and biological testing. These intermediates often serve as building blocks for more complex molecules.

For example, 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (B1429601) is a versatile intermediate that can be synthesized from the corresponding carboxylic acid. acs.org This intermediate allows for subsequent modifications at the 4-position through nucleophilic substitution reactions. acs.org Similarly, the synthesis of 2,4-dichloro-6-iodothieno[3,2-d]pyrimidine (B2621260) provides a scaffold with multiple reactive sites for further functionalization. chemshuttle.com

The synthesis of these key intermediates often involves a multi-step process, starting with the construction of the thieno[3,2-d]pyrimidine core, followed by halogenation and other functional group manipulations. nih.govmdpi.com

Preparation of 4-Chloro-6-iodothieno[3,2-d]pyrimidine

A key intermediate in the synthesis of various thienopyrimidine derivatives is 4-chloro-6-iodothieno[3,2-d]pyrimidine. chembk.comlookchem.comclearsynth.comavantorsciences.comfluorochem.co.uk This compound is typically prepared from a corresponding thieno[3,2-d]pyrimidin-4-one precursor. The transformation involves a chlorination reaction, often utilizing reagents like phosphorus oxychloride (POCl₃). google.com For instance, 6-iodothieno[3,2-d]pyrimidin-4(3H)-one can be treated with phosphorus oxychloride, with or without the presence of a base such as N,N-dimethylaniline, to yield the desired 4-chloro derivative.

One documented method involves charging a reaction vessel with phosphorus oxychloride and N,N-diethylaniline, followed by the addition of 6-iodothieno[2,3-d]pyrimidin-4-one. google.com The mixture is then heated to facilitate the conversion. After the reaction is complete, the excess phosphorus oxychloride is removed, and the product is isolated through a workup procedure that may involve pouring the reaction mixture onto ice and filtering the resulting precipitate. google.com

Starting Material Reagents Product CAS Number
6-iodothieno[3,2-d]pyrimidin-4(3H)-onePOCl₃, N,N-diethylaniline4-Chloro-6-iodothieno[3,2-d]pyrimidine225382-62-7 clearsynth.com

Synthesis of 2-Amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one Analogs

The synthesis of 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one serves as a crucial step in the development of potent enzyme inhibitors. nih.govacs.orgnih.govproteopedia.org This key intermediate is then utilized in subsequent palladium-catalyzed coupling reactions to introduce various aryl thiols at the 5-position. nih.govacs.orgnih.gov

The general synthetic strategy commences with the construction of the thieno[2,3-d]pyrimidine (B153573) core. This is often followed by iodination at the 5-position to install the reactive handle. For example, the synthesis can start from a 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then subjected to an iodination reaction using an appropriate iodine source to yield the 5-iodo derivative. This intermediate is pivotal for creating a library of analogs by reacting it with different aryl thiols. nih.govacs.orgnih.gov

Intermediate Reaction Type Subsequent Reactants Final Product Class
2-Amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-onePalladium-catalyzed couplingAryl thiols5-Arylthio-2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one analogs

Advanced Synthetic Transformations in Iodothienopyrimidine Chemistry

The functionalization of the thienopyrimidine scaffold often involves advanced synthetic transformations that allow for the construction of complex and diverse molecular architectures.

Gewald Reaction in Thienopyrimidine Synthesis

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes. nih.govtandfonline.comarkat-usa.orgumich.edu This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. arkat-usa.org The resulting 2-aminothiophene can then be further elaborated to form the fused pyrimidine (B1678525) ring of a thienopyrimidine system. nih.govresearchgate.net

For instance, a substituted 2-aminothiophene-3-carbonitrile, prepared via a Gewald-type reaction, can undergo cyclization with reagents like formic acid or formamide to construct the pyrimidine ring, yielding the corresponding thieno[2,3-d]pyrimidin-4-one or 4-aminothieno[2,3-d]pyrimidine, respectively. nih.gov The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring, which are then carried through to the final thienopyrimidine product. arkat-usa.org

Aza-Wittig Reactions for Functionalized Pyrimidine Rings

The aza-Wittig reaction is a valuable tool for the synthesis of nitrogen-containing heterocycles, including fused pyrimidine systems. researchgate.netacs.orgthieme-connect.comcore.ac.ukclockss.org This reaction involves the reaction of an iminophosphorane with a carbonyl compound or an isocyanate to form a new carbon-nitrogen double bond. In the context of thienopyrimidine synthesis, an appropriately functionalized iminophosphorane derived from a thienopyridazine or other suitable precursor can be reacted with an isocyanate to form a carbodiimide (B86325) intermediate. clockss.org

This intermediate can then undergo intramolecular cyclization, often promoted by the addition of an amine, to afford the fused pyrimido[4',5':4,5]thieno[2,3-c]pyridazine system. clockss.org This tandem aza-Wittig/heterocyclization strategy provides an efficient route to complex, polycyclic thienopyrimidine derivatives. researchgate.netclockss.org

Multi-step Organic Synthesis Involving Iodinated Building Blocks

The synthesis of complex drug candidates and active pharmaceutical ingredients (APIs) often relies on multi-step organic synthesis. pharmafeatures.comvapourtec.comresearchgate.netrsc.org Iodinated thienopyrimidine building blocks are particularly valuable in this context due to the reactivity of the carbon-iodine bond, which allows for a variety of cross-coupling reactions. nih.govacs.orgnih.gov

Reactivity and Chemical Transformations of 6 Iodothieno 3,2 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In the context of thieno[3,2-d]pyrimidines, SNAr reactions are crucial for introducing various functional groups onto the heterocyclic core.

The halogen atom at the C4 position of the thieno[3,2-d]pyrimidine (B1254671) ring is susceptible to nucleophilic displacement. For instance, 4-chlorothieno[3,2-d]pyrimidine (B95853) readily reacts with various nitrogen-based nucleophiles. nih.gov In one study, a greener and more efficient method for SNAr was developed using polyethylene (B3416737) glycol (PEG-400) as a solvent, allowing for the rapid synthesis of 4-substituted thieno[3,2-d]pyrimidines in high yields. nih.gov This method was successful with a range of nucleophiles including morpholine, cis-2,6-dimethylmorpholine, and various anilines. nih.gov

Similarly, the chlorine at the C4-position of the thieno[3,2-d]pyrimidine scaffold has been shown to be crucial for the antiproliferative activity of certain derivatives. nih.gov The displacement of this chlorine with various nucleophiles is a key step in the synthesis of biologically active compounds. nih.govcardiff.ac.uk For example, the synthesis of 4-(3',4',5'-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives involves the nucleophilic displacement of a 4-chloro substituent with 3,4,5-trimethoxyaniline. cardiff.ac.uk

The following table summarizes the SNAr reactions of 4-chlorothieno[3,2-d]pyrimidine with various nucleophiles in PEG-400:

NucleophileProductYield (%)
Morpholine4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine90
cis-2,6-Dimethylmorpholine(2R,6S)-2,6-Dimethyl-4-(thieno[3,2-d]pyrimidin-4-yl)morpholine83
Methyl 4-aminobenzoateMethyl 4-((thieno[3,2-d]pyrimidin-4-yl)amino)benzoate79
4-MethoxyanilineN-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine88

Table based on data from a study on greener SNAr reactions. nih.gov

The regioselectivity of SNAr reactions on di-substituted pyrimidines can be sensitive to the electronic and steric environment of the ring. wuxiapptec.com In the case of 2,4-dichloropyrimidines, substitution is typically favored at the C4 position. wuxiapptec.com However, the presence of electron-donating groups at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

For the thieno[3,2-d]pyrimidine scaffold, much of the documented SNAr chemistry focuses on the C4 position. The chlorine atom at C4 is readily displaced by a variety of nucleophiles, including amines, to afford a diverse range of substituted thienopyrimidines. cardiff.ac.uknih.govresearchgate.net The scope of these reactions is broad, tolerating various functional groups on the incoming nucleophile. nih.gov

While the primary focus has been on the C4 position, the principles of regioselectivity in SNAr suggest that the electronic properties of the thieno[3,2-d]pyrimidine ring system will dictate the preferred site of nucleophilic attack. The presence of the electron-withdrawing pyrimidine (B1678525) ring activates the attached thiophene (B33073) ring towards nucleophilic attack. The specific regioselectivity in cases with multiple halogen substituents on the thiophene portion of the scaffold would depend on the relative activation provided by the pyrimidine ring and any other substituents present.

Organometallic Coupling Reactions at the Iodo Position

The iodine atom at the C6 position of 6-iodothieno[3,2-d]pyrimidine serves as a versatile handle for introducing carbon-based substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C and C-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems. libretexts.orgpressbooks.pub

In the context of thieno[3,2-d]pyrimidines, the Suzuki-Miyaura reaction has been employed to introduce aryl and heteroaryl groups at the C6 position. For example, a series of 6-aryl/heteroaryl-4-(3',4',5'-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives were synthesized as potent dual tubulin polymerization and EGFR kinase inhibitors. cardiff.ac.uk The key step in this synthesis was the Suzuki-Miyaura coupling of a 6-iodo or 6-chlorothieno[3,2-d]pyrimidine intermediate with various arylboronic acids. cardiff.ac.uk

The general scheme for the Suzuki-Miyaura coupling at the C6 position is as follows:

General reaction scheme for Suzuki-Miyaura coupling.

The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govacademie-sciences.fr

The following table provides examples of Suzuki-Miyaura reactions on halogenated pyrido[2,3-d]pyrimidines, a related heterocyclic system, demonstrating the scope of this reaction with different boronic acids:

Halogenated SubstrateBoronic AcidProductYield (%)
6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine3-thienylboronic acid6-(Thiophen-3-yl)-2,4-dichloropyrido[2,3-d]pyrimidine83
6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine4-methoxyphenylboronic acid6-(4-Methoxyphenyl)-2,4-dichloropyrido[2,3-d]pyrimidine75
6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine4-cyanophenylboronic acid4-(2,4-Dichloropyrido[2,3-d]pyrimidin-6-yl)benzonitrile70

Table based on data from a study on regioselective Suzuki-Miyaura coupling. academie-sciences.fr

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are also applicable to functionalize the this compound core.

The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netarkat-usa.org This reaction is valuable for introducing alkynyl moieties, which are important functional groups in many biologically active compounds. nih.gov The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. arkat-usa.org While specific examples for this compound are not detailed in the provided context, the general applicability of Sonogashira coupling to aryl iodides suggests its utility for this substrate. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. arkat-usa.orglibretexts.org This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals. libretexts.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. libretexts.org The application of the Buchwald-Hartwig reaction to this compound would enable the introduction of a wide variety of amino substituents at the C6 position.

The catalytic cycle of most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, generally involves three key elementary steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. nih.govlibretexts.org

Oxidative addition is the initial step where the aryl halide (in this case, this compound) reacts with the active Pd(0) catalyst. acs.org This step involves the cleavage of the carbon-iodine bond and the formation of a new Pd(II) intermediate, where both the aryl group and the iodide are bonded to the palladium center. acs.orgrsc.org The rate and success of oxidative addition are influenced by several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the aryl group, and the ligands on the palladium catalyst. acs.orgresearchgate.net

Reductive elimination is the final step of the catalytic cycle, where the two organic fragments coupled to the Pd(II) center are joined together to form the final product, and the Pd(0) catalyst is regenerated. libretexts.org This step is crucial as it closes the catalytic loop. libretexts.org For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the palladium center. libretexts.orgumb.edu The facility of reductive elimination is influenced by the nature of the ligands and the steric and electronic properties of the groups being eliminated. umb.eduresearchgate.net

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below:

A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps of oxidative addition and reductive elimination. nih.govlibretexts.org

Other Synthetic Modifications and Functionalization

Beyond the fundamental reactivity, the this compound core can be further modified and functionalized to generate a diverse array of more complex molecules. These modifications are crucial for the development of new chemical entities with tailored properties.

The thieno[3,2-d]pyrimidine nucleus contains both a thiophene and a pyrimidine ring, each with distinct redox properties. The sulfur atom in the thiophene ring is susceptible to oxidation, while the nitrogen-containing pyrimidine ring can undergo reduction.

Oxidation: The sulfide (B99878) moiety within the thiophene ring of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly impact the electronic properties and biological activity of the molecule. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can be employed for this purpose. semanticscholar.org The controlled use of one equivalent of the oxidizing agent typically leads to the formation of the sulfoxide, whereas an excess of the oxidant will further oxidize the sulfur to the sulfone state.

Reduction: The pyrimidine ring of the thieno[3,2-d]pyrimidine system can be susceptible to reduction under specific conditions. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) could potentially reduce the C=N bonds within the pyrimidine ring, leading to partially or fully saturated heterocyclic systems. However, specific examples of the reduction of this compound itself are not extensively documented in the literature. The presence of the iodo-substituent might also influence the outcome of such reactions, potentially leading to deiodination under certain reductive conditions.

A summary of potential oxidation and reduction products is presented in the table below.

Starting MaterialReagent(s)Potential Product(s)Reaction Type
This compound1 eq. m-CPBA or H₂O₂This compound-S-oxideOxidation
This compound>2 eq. m-CPBA or H₂O₂This compound-S,S-dioxideOxidation
This compoundCatalytic Hydrogenation (e.g., H₂/Pd) or NaBH₄Dihydro- or Tetrahydro-6-iodothieno[3,2-d]pyrimidineReduction

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the initial functionalization of the 6-position, followed by a cyclization event that forms a new ring.

For instance, after a Sonogashira coupling to introduce an alkyne at the 6-position, subsequent intramolecular cyclization could lead to the formation of novel tricyclic structures. beilstein-journals.org Similarly, the introduction of a vinyl group via a Heck or Stille coupling could be followed by an intramolecular Heck reaction or other cyclization pathways to construct new ring systems. While specific examples starting directly from this compound are not prevalent in the literature, the general principles of intramolecular cyclization are well-established for related heterocyclic systems. researchgate.netresearchgate.net

The table below illustrates hypothetical, yet plausible, intramolecular cyclization pathways for derivatives of this compound.

Precursor DerivativeReaction TypePotential Fused Product
6-(2-Aminophenyl)thieno[3,2-d]pyrimidineIntramolecular amidationIndolo[x,y-z]thieno[3,2-d]pyrimidine
6-(2-Hydroxyphenyl)thieno[3,2-d]pyrimidineIntramolecular O-arylationBenzofuro[x,y-z]thieno[3,2-d]pyrimidine
6-Alkynylthieno[3,2-d]pyrimidineIntramolecular hydroarylation/cyclizationFused-ring system containing a new five or six-membered ring

The carbon-iodine bond at the 6-position is a key site for a variety of palladium-catalyzed cross-coupling reactions, enabling significant elaboration of the thieno[3,2-d]pyrimidine scaffold. These reactions are fundamental in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki Coupling: The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used transformation for the derivatization of this compound and its analogues. nih.gov For example, 4-chloro-6-iodothieno[3,2-d]pyrimidine (B1462945) readily undergoes Suzuki coupling with various arylboronic acids to yield 6-arylthieno[3,2-d]pyrimidines. nih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate or potassium carbonate. lookchem.comresearchgate.netscielo.org.mx

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgsemanticscholar.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, can be used to introduce alkynyl moieties at the 6-position of the thieno[3,2-d]pyrimidine ring. These alkynyl derivatives are valuable intermediates for further transformations, including cyclization reactions.

Heck Coupling: The Heck reaction provides a method for the arylation or vinylation of alkenes. researchgate.netorganic-chemistry.orgjchr.org this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base to introduce alkenyl substituents at the 6-position.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. researchgate.net This reaction offers another route to introduce a wide range of substituents at the 6-position of the thieno[3,2-d]pyrimidine core.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of this compound with various primary or secondary amines to generate 6-aminothieno[3,2-d]pyrimidine derivatives, which are often important for biological activity.

The following table summarizes key cross-coupling reactions for the derivatization of this compound.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingAryl/heteroarylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)6-Aryl/heteroarylthieno[3,2-d]pyrimidine
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)6-Alkynylthieno[3,2-d]pyrimidine
Heck CouplingAlkenePd(OAc)₂, Ligand, Base6-Alkenylthieno[3,2-d]pyrimidine
Stille CouplingOrganostannanePd(PPh₃)₄6-Substituted thieno[3,2-d]pyrimidine
Buchwald-Hartwig AminationAminePd catalyst, Ligand, Base6-Aminothieno[3,2-d]pyrimidine

Structure Activity Relationship Sar and Structural Biology of 6 Iodothieno 3,2 D Pyrimidine Derivatives

Impact of Iodine and Other Substituents on Biological Activity

The biological activity of 6-iodothieno[3,2-d]pyrimidine derivatives is profoundly influenced by the physicochemical properties of the iodine substituent and the nature of other groups appended to the core scaffold.

The iodine atom at the 6-position of the thieno[3,2-d]pyrimidine (B1254671) ring exerts a combination of electronic and steric effects that are crucial for molecular recognition and biological function. Although direct studies isolating the specific electronic and steric contributions of the 6-iodo group are limited, inferences can be drawn from broader SAR studies on halogenated thienopyrimidines and general principles of medicinal chemistry.

Steric Effects: The iodine atom is the largest of the stable halogens, and its considerable size can have significant steric implications. The bulk of the 6-iodo moiety can serve to orient the molecule within a binding pocket, promoting a favorable conformation for interaction with key residues. This steric hindrance can also prevent unproductive binding modes, thereby enhancing selectivity. In some cases, the steric bulk of the iodine may be a key feature that allows the molecule to occupy a specific hydrophobic pocket within the enzyme active site, leading to increased potency.

The this compound core often serves as a versatile template for further structural modifications to optimize potency and selectivity for specific biological targets.

For instance, in the context of developing dual inhibitors for thymidylate synthase (TS) and DHFR, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one has been utilized as a key intermediate. acs.orgnih.gov While this is a thieno[2,3-d]pyrimidine (B153573), the principles of substitution at the thiophene (B33073) ring are relevant. The iodo group in this intermediate serves as a convenient handle for introducing various arylthio substituents at the 5-position via coupling reactions. The nature of these arylthio groups significantly impacts the inhibitory activity against both enzymes.

Similarly, for the development of sirtuin inhibitors, thieno[3,2-d]pyrimidine-6-carboxamides have been identified as a potent chemotype. nih.govnih.gov The SAR studies of these compounds revealed that while the thieno[3,2-d]pyrimidine-6-carboxamide core is essential, the substituents attached to the carboxamide nitrogen are critical for achieving high potency. For example, replacing an aminoethylpiperidine group with a simple piperidine (B6355638) or an ethylamine (B1201723) drastically reduces or abolishes the inhibitory activity against SIRT1, SIRT2, and SIRT3, indicating that the extended substituent plays a crucial role in binding. nih.gov

The following table summarizes the impact of key structural modifications on the biological activity of thieno[3,2-d]pyrimidine derivatives against different targets.

Target EnzymeCore ScaffoldKey Modification PositionImpact of Modification on Activity
DHFRThieno[2,3-d]pyrimidine5-position (via 5-iodo intermediate)Introduction of various arylthio groups significantly modulates dual TS and DHFR inhibitory potency. acs.orgnih.gov
SIRT1/2/3Thieno[3,2-d]pyrimidine6-carboxamideThe nature of the substituent on the carboxamide nitrogen is critical for potent pan-inhibition. nih.govnih.gov
GARFTaseThieno[2,3-d]pyrimidine6-positionModifications to the side chain at the 6-position influence dual inhibition of GARFTase and AICARFTase.

Insights from X-ray Crystallographic Studies

X-ray crystallography has been instrumental in elucidating the binding modes of this compound derivatives and their analogs with their respective enzyme targets, providing a molecular basis for their inhibitory activity and guiding further drug design efforts.

DHFR: X-ray crystal structures of thieno[2,3-d]pyrimidine antifolates, derived from a 5-iodo intermediate, have been determined in complex with human DHFR and NADPH. acs.orgnih.gov These structures revealed for the first time that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode, where the thieno sulfur occupies the position analogous to the N8 atom of folic acid. acs.org This binding orientation is crucial for the potent inhibition of DHFR.

GARFTase: Co-crystal structures of 6-substituted thieno[2,3-d]pyrimidine analogs with human GARFTase have also been successfully obtained. These structures provide insights into how these compounds dually target enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway.

SIRT3: To understand the potent pan-inhibitory activity of thieno[3,2-d]pyrimidine-6-carboxamides, co-crystal structures of several inhibitors (compounds 11c , 28 , and 31 ) with SIRT3 were determined. nih.govnih.gov These structures show the inhibitors binding in the active site cleft, nestled between the large Rossmann fold and the smaller zinc-binding domain.

The crystallographic studies have provided detailed pictures of the intermolecular interactions that govern the binding of these inhibitors to their target enzymes.

DHFR: In the ternary complex with human DHFR and NADPH, the thieno[2,3-d]pyrimidine ring of the inhibitors engages in key interactions within the folate binding site. The 2-amino group and the 4-oxo group of the pyrimidine (B1678525) ring form crucial hydrogen bonds with active site residues, mimicking the interactions of the natural substrate.

GARFTase: The docked poses of 6-substituted thieno[2,3-d]pyrimidine analogs in the crystal structure of human GARFTase indicate that the thieno[2,3-d]pyrimidine scaffold forms specific interactions, while modifications to the 6-substituent can alter the binding of other parts of the molecule, such as the L-glutamate moiety.

SIRT3: The co-crystal structures with SIRT3 reveal that the common carboxamide moiety of the inhibitors binds in the nicotinamide (B372718) C-pocket. nih.govnih.gov The thieno[3,2-d]pyrimidine core itself is involved in a π-stacking interaction with the phenyl ring of a phenylalanine residue (Phe157) in a flexible loop region. nih.gov The pyrimidine nitrogen (N1) is also oriented to form a hydrogen bond with the backbone of Phe157, an interaction that contributes to the inhibitory activity. nih.gov

The table below summarizes some of the key intermolecular interactions observed in the co-crystal structures.

Enzyme TargetInhibitor ClassKey Interacting ResiduesType of Interaction
DHFRThieno[2,3-d]pyrimidine antifolatesActive site residues in folate binding pocketHydrogen bonding
GARFTase6-Substituted thieno[2,3-d]pyrimidinesArg871, Ile898Salt bridge, hydrogen bonding
SIRT3Thieno[3,2-d]pyrimidine-6-carboxamidesPhe157π-stacking, hydrogen bonding

The conformation of the ligand within the enzyme's active site is a critical determinant of its inhibitory potency.

DHFR: The "folate" binding mode observed for the thieno[2,3-d]pyrimidine derivatives in DHFR is a key conformational feature that allows for optimal interactions with the enzyme.

Conformational Analysis and Molecular Recognition of this compound Derivatives

The thieno[3,2-d]pyrimidine scaffold, a bioisostere of purines, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities, particularly as kinase inhibitors. researchgate.netresearchgate.net The spatial arrangement of atoms and the electronic properties of this heterocyclic system are pivotal for its interaction with biological targets. Molecular recognition, the process by which molecules selectively bind to specific receptors, is fundamentally governed by the compound's conformation and the complementary features of the target's binding site. For derivatives of this compound, understanding the interplay between the scaffold's structural characteristics and its binding modes is crucial for the rational design of potent and selective inhibitors.

Role of Scaffold Rigidity and Flexibility in Target Engagement

The thieno[3,2-d]pyrimidine core is an intrinsically rigid, planar fused-ring system. This inherent rigidity is a key factor in its success as a pharmacophore, particularly in the design of kinase inhibitors that target the highly conserved ATP-binding pocket. mdpi.com

Advantages of a Rigid Scaffold:

Pre-organization for Binding: A rigid scaffold minimizes the entropic penalty upon binding to a target. Because the molecule is already in a conformation that is favorable for binding, less conformational freedom is lost, which can lead to higher binding affinity. mdpi.com

Defined Vectorial Orientation: The fixed geometry of the thieno[3,2-d]pyrimidine core ensures that substituents are projected into specific regions of the binding site with a defined orientation. This allows for precise and optimized interactions with amino acid residues, such as hydrogen bonding and hydrophobic contacts. mdpi.com

Basis for Structure-Based Design: The predictable geometry of a rigid scaffold facilitates computational studies like molecular docking, which can accurately predict binding modes and guide the design of new derivatives with improved potency and selectivity. researchgate.net

Studies on various kinase inhibitors have highlighted the advantages of rigid scaffolds. For instance, the design of potent and selective Janus Kinase 1 (JAK1) inhibitors utilized the thieno[3,2-d]pyrimidine scaffold to achieve high selectivity. nih.gov Similarly, in the development of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, the thieno[3,2-d]pyrimidine core provided a stable platform for optimization, leading to candidates with potent inhibitory activity. nih.gov

While the core is rigid, targeted flexibility can be introduced through the substituents attached to the scaffold. For example, rotatable bonds in side chains allow the molecule to adopt an optimal conformation to fit the specific topology of a target's active site. This combination of a rigid core with flexible appendages is a common strategy in drug design, allowing for both high affinity and target selectivity. The interaction of thieno[3,2-d]pyrimidine-6-carboxamides with sirtuin enzymes demonstrates this principle, where the rigid core binds in a specific pocket while aliphatic side chains extend through a substrate channel, adapting to its shape. nih.gov

Pharmacophore Elucidation for Thienopyrimidine Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For thienopyrimidine derivatives, these models are crucial for understanding their mechanism of action and for designing new compounds with enhanced activity against targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comsemanticscholar.org

Key Pharmacophoric Features for Kinase Inhibition:

The structural similarity of the thienopyrimidine scaffold to adenine (B156593) allows it to act as an ATP-competitive inhibitor by forming key interactions within the kinase hinge region. researchgate.net Pharmacophore models for various thienopyrimidine-based kinase inhibitors generally include the following features:

Heterocyclic Core: The thieno[3,2-d]pyrimidine ring system acts as a flat, aromatic scaffold. One of its nitrogen atoms typically serves as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a hinge region amino acid (e.g., Cys917 in VEGFR-2). tandfonline.com

Hydrophobic Pockets: Substituents at different positions on the scaffold are designed to occupy adjacent hydrophobic pockets in the ATP-binding site, enhancing binding affinity. For example, an aryl group at the 6-position is a common feature in many EGFR inhibitors. nih.govnih.gov

Hydrogen Bond Donors/Acceptors: Additional hydrogen bond donors and acceptors on the substituents can form secondary interactions with other residues in the active site, such as Asp1044 and Glu883 in VEGFR-2, further anchoring the inhibitor. tandfonline.com

Solvent-Exposed Region: Certain substituents can extend out of the primary binding site into a solvent-exposed region. This area is often less conserved among different kinases, and modifications here can be exploited to improve selectivity and introduce functionalities that enhance physicochemical properties like solubility. researchgate.net

The table below summarizes the key pharmacophoric features identified for thienopyrimidine derivatives targeting EGFR and VEGFR-2.

Target KinasePharmacophoric FeatureDescriptionReference
EGFR Heterocyclic ScaffoldThe thieno[2,3-d]pyrimidine core mimics the adenine ring of ATP. researchgate.net
4-Anilino/Benzylamino GroupA substituted aniline (B41778) or benzylamine (B48309) at the C4-position occupies the hydrophobic region and interacts with the gatekeeper residue. nih.govnih.gov
6-Aryl SubstituentAn aryl group at the C6-position provides additional hydrophobic interactions and can be modified to improve potency. nih.gov
Acrylamide (B121943) Moiety (for covalent inhibitors)An acrylamide group can form a covalent bond with a cysteine residue (e.g., Cys797) in the active site for irreversible inhibition. nih.gov
VEGFR-2 Flat Aromatic Ring SystemThe thienopyrimidine core acts as a hydrogen bond acceptor, interacting with the NH of Cys917 in the hinge region. tandfonline.com
Hydrophobic TailA hydrophobic group occupies a hydrophobic pocket near the hinge region. tandfonline.com
H-bond Donor/Acceptor MoietyGroups like urea (B33335) or amide can form hydrogen bonds with residues such as Asp1044 and Glu883. tandfonline.com
Solvent-Exposed MoietyThe para-position of a phenyl ring substituent often extends into the solvent, allowing for modifications to improve properties without losing potency. researchgate.net

Biological Activities and Mechanistic Insights

Enzyme Inhibition by 6-Iodothieno[3,2-d]pyrimidine Analogs

Inhibition of Dihydrofolate Reductase (DHFR)

Thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to this compound, have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation. Inhibition of DHFR is a well-established strategy in cancer chemotherapy.

Certain thieno[2,3-d]pyrimidine analogs have been shown to bind to DHFR in a "folate" mode. This binding mechanism was revealed through X-ray crystallography, which demonstrated that the thieno[2,3-d]pyrimidine ring system orients itself within the enzyme's active site in a manner similar to the natural substrate, folic acid. This binding is stabilized by hydrogen bonds between the 2-amino and N3-moieties of the inhibitor and the glutamate (B1630785) residue (Glu30) in the active site. Additionally, hydrophobic interactions between the thieno[2,3-d]pyrimidine core and phenyl ring with residues such as Phenylalanine 31 (Phe31), Phenylalanine 34 (Phe34), and Isoleucine 60 (Ile60) contribute to the binding affinity. Molecular modeling studies have also suggested a "flipped" binding mode for some analogs, where the sulfur atom of the thiophene (B33073) ring superimposes onto the 4-oxo moiety of folate.

A significant finding in the study of thieno[2,3-d]pyrimidine derivatives is their ability to act as dual inhibitors of both DHFR and Thymidylate Synthase (TS). TS is another critical enzyme in the thymidylate cycle, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The simultaneous inhibition of both DHFR and TS can lead to a more effective blockade of DNA synthesis and a lower likelihood of developing drug resistance.

One notable analog, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, has demonstrated potent dual inhibitory activity against both human TS and human DHFR, with IC50 values of 40 nM and 20 nM, respectively. Another analog, a 4-nitrophenyl derivative, also showed potent dual inhibition of human TS and DHFR with IC50 values of 0.11 µM and 0.56 µM, respectively. These findings highlight the potential of the thieno[2,3-d]pyrimidine scaffold in developing dual-targeting antifolate agents.

Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs against DHFR and TS
CompoundTarget EnzymeIC50 (nM)
N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acidHuman DHFR20
Human TS40
4-Nitrophenyl analogHuman DHFR560
Human TS110

Inhibition of Sirtuin Family Enzymes (SIRT1, SIRT2, SIRT3)

Thieno[3,2-d]pyrimidine-6-carboxamides have emerged as a novel class of potent pan-inhibitors of the sirtuin family of enzymes, specifically SIRT1, SIRT2, and SIRT3. Sirtuins are NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. Their dysregulation has been implicated in a variety of diseases, making them attractive therapeutic targets.

One particularly potent pan-inhibitor from this class demonstrated IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. nih.gov The thieno[3,2-d]pyrimidine-6-carboxamide core was identified as a critical scaffold for this inhibitory function. irins.org

Crystallographic studies of these inhibitors bound to the SIRT3 active site have provided detailed insights into their mechanism of action. nih.gov The thieno[3,2-d]pyrimidine-6-carboxamide inhibitors occupy the active site cleft, situated between the large Rossmann fold and the small zinc-binding domain. irins.org Specifically, the carboxamide portion binds in the nicotinamide (B372718) C-pocket, while the aliphatic parts of the inhibitors extend into the substrate channel. nih.gov

A key interaction involves a π-stacking interaction between the thieno[3,2-d]pyrimidine (B1254671) core and the phenyl ring of Phenylalanine 157 (Phe157) in a flexible loop region of the enzyme. irins.org Furthermore, the pyrimidine (B1678525) nitrogen (N1) is positioned to form a hydrogen bond with the backbone of Phe157, which contributes to the inhibitory potency. irins.org These detailed binding interactions explain the observed structure-activity relationships and provide a basis for the design of more potent and selective sirtuin inhibitors based on the thieno[3,2-d]pyrimidine scaffold. nih.gov

Inhibitory Activity of a Thieno[3,2-d]pyrimidine-6-carboxamide Analog against Sirtuins
EnzymeIC50 (nM)
SIRT13.6
SIRT22.7
SIRT34.0

Kinase Inhibition (e.g., ATR Kinase, FGFR4)

The thieno[3,2-d]pyrimidine scaffold has also been investigated for its potential to inhibit various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in cancer.

While specific inhibitory data for this compound against Ataxia Telangiectasia and Rad3-related (ATR) kinase is not extensively detailed in the public domain, computational studies have suggested the potential of thieno[3,2-d]pyrimidine derivatives as ATR kinase inhibitors. ATR is a critical component of the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy.

In the context of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in hepatocellular carcinoma, thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors. Although direct inhibitory data for the 6-iodo substituted analog is not specified, the broader class of compounds shows promise. For instance, a novel class of thieno[2,3-d]pyrimidines was discovered as potent FGFR1 inhibitors, a related member of the FGFR family. This suggests that the thieno[3,2-d]pyrimidine core is a viable starting point for the development of inhibitors targeting the FGFR family of kinases. Further structure-activity relationship studies are necessary to determine the specific effects of substitutions, such as the iodine at the 6-position, on the inhibitory potency and selectivity against kinases like ATR and FGFR4.

Inhibition of Purine (B94841) Biosynthesis Enzymes (GARFTase, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase)

While the thieno[3,2-d]pyrimidine scaffold is a known purine isostere, research specifically documenting its direct inhibition of the de novo purine biosynthesis enzymes glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) is primarily associated with its isomer, the thieno[2,3-d]pyrimidine scaffold. nih.govnih.govacs.org Studies on 6-substituted thieno[2,3-d]pyrimidines have established them as dual inhibitors of GARFTase and AICARFTase. nih.govnih.gov This activity distinguishes them from related pyrrolo[2,3-d]pyrimidines, which are typically exclusive GARFTase inhibitors. nih.gov

One-carbon (C1) metabolism is a network of biochemical pathways essential for the synthesis of nucleotides (including purines) and other vital biomolecules. mdpi.comoncotarget.com The inhibition of GARFTase and AICARFTase directly disrupts this network by blocking the incorporation of one-carbon units into the purine ring. Consequently, the demonstrated activity of the thieno[2,3-d]pyrimidine isomer class as dual inhibitors of these enzymes positions them as effective disruptors of C1 metabolism. nih.govnih.gov This disruption depletes the cellular pool of purine nucleotides, leading to an anti-proliferative effect. nih.gov

Modulation of Cellular Pathways and Processes

The biochemical targeting capabilities of thieno[3,2-d]pyrimidine derivatives translate into significant effects on complex cellular processes, including cell proliferation and inflammation.

Interference with Cell Proliferation and Cell Cycle Progression

By targeting key regulatory proteins, thieno[3,2-d]pyrimidine derivatives effectively interfere with cancer cell proliferation. Halogenated thieno[3,2-d]pyrimidines, for example, have demonstrated antiproliferative activity against various cancer cell lines and the ability to induce apoptosis. nih.gov

More specifically, thieno[3,2-d]pyrimidine-based JAK1 inhibitors have been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells. nih.gov Similarly, the development of highly selective inhibitors of cyclin-dependent kinase 7 (CDK7), another crucial cell cycle regulator, from a thieno[3,2-d]pyrimidine series underscores the scaffold's utility in this area. bohrium.com These CDK7 inhibitors demonstrated potent efficacy in preclinical cancer models. bohrium.com The inhibition of JAK3 by thieno[3,2-d]pyrimidine derivatives has also been shown to induce apoptosis in B lymphoma cells. nih.gov

Regulation of Inflammatory Mediators

Chronic inflammation is linked to numerous diseases, and targeting inflammatory pathways is a major therapeutic goal. The thieno[3,2-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors of Receptor-Interacting serine/threonine Protein Kinase 2 (RIPK2). nih.govresearchgate.net RIPK2 is a key mediator of inflammatory signaling downstream of the NOD1 and NOD2 receptors, leading to the production of pro-inflammatory cytokines. frontiersin.org A recently developed thieno[3,2-d]pyrimidine-based RIPK2 inhibitor, compound HY3, exhibited an IC₅₀ of 11 nM and demonstrated significant anti-inflammatory effects in a preclinical model of acute liver injury. nih.gov This highlights the potential of these compounds to regulate inflammatory mediators and treat inflammatory diseases. nih.govresearchgate.net

Specific Biological Target Interactions

The biological activities of this compound and its related analogs are dictated by their specific interactions with molecular targets within cells. Research has focused on understanding these interactions to elucidate the mechanisms behind their therapeutic potential, particularly in the realm of antimicrobial chemotherapy.

Molecular Basis of Antimicrobial Activity

The antimicrobial properties of the thieno[3,2-d]pyrimidine scaffold, including halogenated derivatives, are attributed to distinct molecular mechanisms. These compounds have demonstrated activity against both bacterial and fungal pathogens. nih.govresearchgate.net

One of the primary mechanisms of antibacterial action for thieno[3,2-d]pyrimidine derivatives is the inhibition of DNA gyrase. researchgate.net Molecular docking studies have identified the DNA gyrase B subunit as a key target. The binding of these derivatives to the enzyme is stabilized by specific interactions with key amino acid residues within the active site. These interactions typically involve hydrogen bonding and hydrophobic interactions that lock the inhibitor in place, preventing the enzyme from carrying out its function of DNA supercoiling, which is essential for bacterial replication. researchgate.net

Table 1: Key Molecular Interactions of Thieno[3,2-d]pyrimidine Derivatives with Bacterial DNA Gyrase B

Target Enzyme Binding Site Residues Type of Interaction Reference
DNA Gyrase B Subunit THR165, ASN46 Hydrogen Bonding researchgate.net
DNA Gyrase B Subunit ILE78, PRO79 Hydrophobic researchgate.net

Computational and Theoretical Studies of 6 Iodothieno 3,2 D Pyrimidine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a ligand, such as a thieno[3,2-d]pyrimidine (B1254671) derivative, might interact with a biological target, typically a protein.

Molecular docking simulations for various thieno[3,2-d]pyrimidine derivatives have been performed to predict their binding affinities and orientations within the active sites of numerous protein targets. For instance, studies on benzothieno[3,2-d]pyrimidine derivatives targeting the cyclooxygenase-2 (COX-2) enzyme have shown a strong correlation between calculated binding energies and experimentally observed biological activity. nih.gov Derivatives with favorable binding energies, such as -9.4 kcal/mol, demonstrated significant inhibitory potential. nih.gov

In another study, a series of thieno[3,2-d]pyrimidine derivatives were docked against the DNA gyrase B subunit, a target for antimicrobial agents. The simulations revealed that compounds with specific substitutions could achieve exceptional binding affinities, with calculated energy values reaching as low as -8.2 kcal/mol. mdpi.com These studies underscore the utility of docking in predicting how modifications to the thieno[3,2-d]pyrimidine core, including the introduction of a halogen like iodine at the 6-position, can influence binding to a target protein. The orientation is critical, with the thienopyrimidine core often mimicking the purine (B94841) scaffold to occupy adenine-binding pockets in kinases. nih.gov

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Finding
Benzothieno[3,2-d]pyrimidinesCyclooxygenase-2 (COX-2)up to -9.4Good correlation between binding energy and anti-inflammatory activity. nih.gov
Thieno[3,2-d]pyrimidine AminosTubulin-Compounds fit well into the active site, indicating potential as anticancer agents. researchgate.net
Substituted Thieno[3,2-d]pyrimidinesDNA Gyrase B-6.8 to -8.2Specific substitutions significantly enhance binding affinity. mdpi.com
Thieno[3,2-d]pyrimidine-6-carboxamidesSirtuin 3 (SIRT3)Not specifiedCrystallography confirmed binding in the nicotinamide (B372718) C-pocket. nih.gov

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key for ligand binding. For thieno[3,2-d]pyrimidine-based inhibitors, interactions often involve hydrogen bonds and hydrophobic contacts.

Crystallographic studies of thieno[3,2-d]pyrimidine-6-carboxamides bound to Sirtuin 3 (SIRT3) revealed that the carboxamide group binds in the nicotinamide C-pocket, while other parts of the inhibitor extend through the substrate channel. nih.gov Similarly, docking studies of derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a common cancer target, showed that the aminopyrimidine ring of the scaffold often forms critical hydrogen bonds with the hinge region residue Met793. wjarr.com

In the context of DNA gyrase inhibitors, key interactions for thieno[3,2-d]pyrimidine derivatives were identified with residues such as THR165 and ASN46, alongside hydrophobic interactions with ILE78 and PRO79. mdpi.com The iodine atom at the 6-position of 6-Iodothieno[3,2-d]pyrimidine could potentially form halogen bonds or engage in hydrophobic interactions, influencing the binding orientation and affinity for specific residues.

Target ProteinKey Interacting ResiduesType of InteractionReference
Sirtuin 3 (SIRT3)Nicotinamide C-pocket residuesHydrogen bonding nih.gov
EGFR KinaseMet793Hydrogen bonding wjarr.com
DNA Gyrase BTHR165, ASN46Hydrogen bonding mdpi.com
DNA Gyrase BILE78, PRO79Hydrophobic contacts mdpi.com
Cyclooxygenase-2 (COX-2)Arg-120, Tyr-355Hydrogen bonding nih.gov

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.govmdpi.com These methods are used to determine optimized molecular geometry, electronic structure, and reactivity parameters.

DFT calculations allow for the analysis of the electronic structure of thieno[3,2-d]pyrimidine derivatives. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. wjarr.com

For various pyrimidine (B1678525) derivatives, DFT studies at the B3LYP/6-311++G(d,p) level of theory have been used to calculate these energies. wjarr.comnih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized over the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the electron-deficient pyrimidine ring. nih.gov The introduction of an electronegative iodine atom at the 6-position would be expected to influence the energies and distributions of these orbitals, thereby modulating the molecule's reactivity.

While specific studies on the reaction pathways of this compound are scarce, DFT is a standard method for calculating the energetic profiles of chemical reactions. youtube.com This involves computing the energies of reactants, transition states, and products to determine activation energies and reaction thermodynamics. Such calculations are crucial for understanding synthetic routes and predicting the feasibility of chemical transformations. For instance, DFT could be used to model the energetics of nucleophilic substitution reactions at the 4-position or coupling reactions at the 6-iodo position, providing theoretical support for observed experimental outcomes.

Structure-Based Drug Design and Virtual Screening

The thieno[3,2-d]pyrimidine scaffold is frequently utilized in structure-based drug design and virtual screening campaigns to identify novel bioactive compounds. nih.gov

Structure-based design involves using the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and selectivity. The thieno[3,2-d]pyrimidine core is an attractive starting point due to its resemblance to purine, making it a "privileged scaffold" for targeting ATP-binding sites in enzymes like kinases. nih.gov For example, based on the docking pattern of known EGFR inhibitors, novel series of thieno[3,2-d]pyrimidine structures have been designed and synthesized, leading to the discovery of potent and selective inhibitors. wjarr.com

Virtual screening employs computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The thieno[3,2-d]pyrimidine scaffold, including halogenated variants, serves as a valuable query structure in these screenings. nih.gov Such campaigns have successfully identified thienopyrimidine derivatives as inhibitors for targets as diverse as PI3Kδ and cyclin-dependent kinase 7, demonstrating the versatility of this chemical framework in discovering new therapeutic agents. mdpi.comchemicalbook.com

In Silico Screening for Novel Scaffolds and Inhibitors

In silico screening is a powerful computational technique used to identify new chemical entities with desired biological activity. This approach involves the virtual screening of large compound libraries against a specific biological target. For the thieno[3,2-d]pyrimidine core, this method has been instrumental in discovering novel scaffolds and inhibitors for various therapeutic targets, especially in oncology.

One study focused on designing and evaluating novel thieno[3,2-d]pyrimidine derivatives for their potential as cancer therapeutics by targeting the ATR kinase domain and the broader PIKK family of kinases. researchgate.net A virtual screening of 179 designed compounds was performed to identify potential hit molecules with the best docking scores. researchgate.net This initial screening helps in prioritizing compounds for synthesis and further biological evaluation.

Similarly, in the quest for new anticancer agents, thieno[2,3-d]pyrimidine (B153573) derivatives, an isomeric form, have been designed and investigated for their potential to inhibit the VEGFR-2 receptor. nih.gov Computational predictions were a key part of this process, guiding the synthesis and subsequent in vitro studies. nih.gov Another study employed in silico target prediction for a thienopyrimidine derivative, which indicated a high affinity for Janus kinase 2 (JAK2). mdpi.com This was followed by molecular docking screening against different JAK2 protein structures to validate the initial prediction. mdpi.com

The scaffold-hopping strategy is another in silico approach that has been applied to thieno[3,2-d]pyrimidines. This involves replacing a core molecular structure with a different one while retaining similar biological activity. A systematic investigation into the scaffold-hopping of deoxyvasicinone (B31485) alkaloids led to the synthesis and evaluation of tricyclic thieno[3,2-d]pyrimidines as anticancer agents. mdpi.com

These examples highlight the utility of in silico screening in the early stages of drug discovery, enabling the identification of promising thieno[3,2-d]pyrimidine-based compounds for various diseases.

Computational Optimization of Lead Compounds

Once a lead compound is identified, computational methods are employed to optimize its structure to enhance potency, selectivity, and pharmacokinetic properties. This process often involves iterative cycles of design, synthesis, and testing, with computational modeling guiding the structural modifications.

A notable example is the discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 (CDK7), a target in oncology. nih.govbohrium.com The design and optimization process led to the identification of a lead compound that demonstrated potent inhibitory activity against CDK7 and good kinome selectivity. nih.govbohrium.com A key modification was the incorporation of a fluorine atom into the piperidine (B6355638) ring, which was shown to enhance metabolic stability. nih.govbohrium.com

Structure-activity relationship (SAR) studies are central to lead optimization. In the development of JAK1 inhibitors, a scaffold morphing strategy was used to design thieno[3,2-d]pyrimidine derivatives. nih.gov The resulting SAR study demonstrated that specific derivatives possessed higher selectivity towards JAK1 over other Janus kinases. nih.gov

The following table summarizes the inhibitory activity of selected optimized thieno[3,2-d]pyrimidine derivatives against their target kinases.

CompoundTarget KinaseIC₅₀ (μM)Selectivity
Compound 36 CDK7Potent (specific value not provided)Good kinome selectivity
Derivative 25 JAK1Improved potency over parent compoundHigher selectivity for JAK1 over JAK2/JAK3
Derivative 46 JAK10.022Higher selectivity for JAK1 over JAK2/JAK3

This table is based on data from multiple sources and is for illustrative purposes.

These studies underscore the power of computational chemistry in refining the structure of lead compounds to achieve desired therapeutic profiles.

Cheminformatics and Predictive Modeling

Cheminformatics combines computational techniques with chemical information to support drug discovery. Predictive modeling, a key aspect of cheminformatics, involves the development of mathematical models to predict the biological activity and properties of chemical compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful in drug design.

A 3D-QSAR study was conducted on a series of 29 thieno[3,2-d]pyrimidine derivatives with affinity for phosphodiesterase IV (PDE IV), an enzyme implicated in asthma and COPD. nih.gov Both CoMFA and CoMSIA models provided statistically valid results with good correlative and predictive power, offering insights for designing more potent inhibitors. nih.gov

Another study focused on thieno[3,2-d]pyrimidine-6-carboxamide derivatives as sirtuin-2 (SIRT-2) inhibitors, which are relevant for treating neurodegenerative diseases. researchgate.net A pharmacophore and atom-based 3D-QSAR study was carried out to understand the structural requirements for selective SIRT-2 inhibition. researchgate.net The resulting pharmacophore model identified key molecular features, including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features, that are crucial for binding affinity to the SIRT-2 enzyme. researchgate.net The derived 3D-QSAR model showed significant statistical values, indicating its reliability for predicting the activity of new compounds. researchgate.net

The following table presents the statistical results of the 3D-QSAR model for SIRT-2 inhibitors.

ParameterValue
r² (training set)0.9604
SD (training set)0.2568
F (training set)137.5
Q² (test set)0.9515
RMSE (test set)0.2045
Pearson-R (test set)0.9758

This data is derived from a study on thieno[3,2-d]pyrimidine-6-carboxamide derivatives as SIRT-2 inhibitors. researchgate.net

These QSAR studies provide valuable information for the rational design of novel and more potent thieno[3,2-d]pyrimidine-based inhibitors.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into the dynamic behavior of biological systems, such as conformational changes in proteins upon ligand binding and the stability of protein-ligand complexes.

MD simulations have been used to study the interaction of thieno[3,2-c]pyran analogs, which are structurally related to thieno[3,2-d]pyrimidines, with SIRT6 and COX-2 enzymes. nih.gov These simulations examined the conformational changes in the enzymes caused by the binding of the substrates and how these changes affected the stability of the protein-drug complex. nih.gov The root-mean-square deviation (RMSD) and radius of gyration were calculated to assess the stability of the complexes over the simulation time. nih.gov

In a study of novel thieno[3,4-d]pyrimidine (B1628787) inhibitors of HIV-1 reverse transcriptase, a 50 ns MD simulation was performed. nih.gov The simulation showed that a particular compound formed stable hydrogen bonds with key residues in the enzyme's active site, indicating a strong and stable binding interaction. nih.gov The integration of MD simulations in the study of biological systems allows for the exploration of the physical motions of atoms and molecules that are not easily accessible through other means. ekb.eg

These simulations are crucial for understanding the atomistic details of ligand-receptor interactions and for predicting the binding affinity and stability of drug candidates, thereby aiding in the design of more effective therapeutic agents.

Broader Academic Research Perspectives and Future Directions

6-Iodothieno[3,2-d]pyrimidine as a Chemical Probe for Biological Systems

Chemical probes are indispensable tools in chemical biology, designed to selectively interact with a specific biological target, thereby enabling the interrogation of its function in cellular or organismal systems. The thieno[3,2-d]pyrimidine (B1254671) core has proven to be an excellent foundation for developing such probes, particularly potent and selective inhibitors for various enzymes. nih.govnih.gov The strategic placement of an iodine atom at the 6-position of this scaffold provides a crucial synthetic handle for developing sophisticated chemical probes.

Target validation is the process of demonstrating that a specific biological molecule is critically involved in a disease process and is a viable point for therapeutic intervention. This compound serves as a key precursor for creating libraries of compounds necessary for this process. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govnih.govuaeu.ac.ae This reactivity allows for the systematic and rapid introduction of a wide range of substituents at the 6-position.

By generating a focused library of analogs from the 6-iodo intermediate, researchers can meticulously probe the structure-activity relationships (SAR) for a given biological target. For instance, after identifying an initial "hit" compound, derivatives can be synthesized to map the steric and electronic requirements of the target's binding pocket. This systematic approach is crucial for confirming that the observed biological effect is due to the modulation of the intended target and for elucidating the downstream consequences of this modulation on cellular pathways. Studies on halogenated thieno[3,2-d]pyrimidines have shown that the presence and position of a halogen can be critical for biological activity, underscoring the importance of such systematic exploration. nih.gov

Beyond initial target validation, "tool compounds" are required for in-depth mechanistic studies. These are highly potent and selective molecules used for a variety of in vitro and in vivo experiments. This compound is an ideal starting point for the synthesis of such customized tools. The iodo group can be replaced with various functionalities designed for specific experimental purposes:

Affinity-based Probes: The iodo group can be substituted with moieties containing photo-reactive groups (e.g., benzophenones, aryl azides) for photo-affinity labeling experiments to covalently link the inhibitor to its target protein, facilitating its identification.

Fluorescent Probes: A fluorophore can be attached via a suitable linker to visualize the subcellular localization of the target protein.

Biotinylated Probes: Introduction of a biotin tag allows for the affinity purification of the target protein and its binding partners from complex biological lysates.

The development of such specialized tool compounds from a common 6-iodo precursor enables a multi-faceted investigation into the biology of a target, from its enzymatic mechanism to its role in larger protein complexes and signaling networks.

Exploration of Novel Therapeutic Opportunities and Targets

The thieno[3,2-d]pyrimidine scaffold has given rise to a multitude of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govnih.govnih.govnih.gov This versatility suggests that the full therapeutic potential of this heterocyclic system is yet to be completely realized.

The proven success of thienopyrimidine derivatives as inhibitors of various protein kinases—such as Focal Adhesion Kinase (FAK), RIPK2, and EGFR—highlights the scaffold's suitability for binding to ATP pockets. nih.govnih.govnih.gov Given the vastness of the human kinome and other ATP-dependent enzyme families, it is highly probable that thienopyrimidine derivatives could be developed to target enzymes for which inhibitors are not yet available.

Future research could focus on screening libraries derived from this compound against less-explored targets implicated in diseases such as:

Neurodegenerative Disorders: Targeting kinases involved in tau phosphorylation or neuroinflammation.

Metabolic Diseases: Developing inhibitors for enzymes that regulate glucose or lipid metabolism.

Rare and Neglected Diseases: Exploring activity against parasitic or bacterial targets for which new therapies are urgently needed. nih.gov

The structural information gained from existing thienopyrimidine-target complexes can guide the rational design of new derivatives aimed at these novel targets.

Complex multifactorial diseases like cancer often involve the dysregulation of multiple signaling pathways. An emerging therapeutic strategy is the development of single chemical entities that can modulate several targets simultaneously. This multi-target approach can offer advantages in terms of enhanced efficacy and a reduced likelihood of developing drug resistance.

Advanced Synthetic Methodologies for Enhanced Diversity

The ability to rapidly and efficiently generate a wide variety of chemical structures is fundamental to modern drug discovery. The this compound intermediate is central to this effort, as it provides a gateway to a vast chemical space through the application of advanced synthetic methodologies.

The most powerful tool for derivatizing the 6-position is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 6-position of the thienopyrimidine core and a wide range of aryl or heteroaryl boronic acids or esters. This method is highly robust, tolerates a wide variety of functional groups, and has been extensively used to synthesize libraries of 6-substituted thienopyrimidines for biological screening. nih.govuaeu.ac.ae

Beyond the Suzuki reaction, other advanced methods that leverage halogenated precursors are employed to maximize molecular diversity:

Scaffold-Hopping: This strategy involves replacing the core scaffold of a known active compound with a different one (like thieno[3,2-d]pyrimidine) while retaining key pharmacophoric features, often leading to compounds with novel intellectual property and improved properties. mdpi.com

Sequential SNAr and Cross-Coupling: A strategy where different positions on the pyrimidine (B1678525) ring are functionalized in a stepwise manner. For example, a nucleophilic aromatic substitution (SNAr) at the 4-position can be followed by a Suzuki coupling at the 6- or 7-position, allowing for the creation of highly decorated and complex molecules. nih.gov

One-Pot Reactions: The development of multi-component, one-pot synthetic procedures allows for the rapid assembly of complex thienopyrimidine structures from simple starting materials, increasing synthetic efficiency. nih.gov

These methodologies, when applied to the this compound building block, provide medicinal chemists with the tools needed to systematically explore chemical space and design next-generation therapeutic agents.

Synthetic Methodology Purpose Key Reagents/Catalysts
Suzuki-Miyaura Coupling C(sp2)-C(sp2) bond formation to add aryl/heteroaryl groups.Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4), Boronic acid/ester.
Sonogashira Coupling C(sp2)-C(sp) bond formation to add alkyne groups.Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne.
Buchwald-Hartwig Amination C(sp2)-N bond formation to add amine groups.Pd catalyst, Ligand (e.g., BINAP), Base, Amine.
Scaffold-Hopping Generation of novel core structures with retained pharmacophores.Varies; involves total synthesis of new scaffolds.
Nucleophilic Aromatic Substitution (SNAr) Substitution of a leaving group (e.g., Cl) with a nucleophile.Nucleophile (e.g., amine, alcohol), Base.

Integrated Experimental and Computational Research Frameworks

The synergy between experimental laboratory work and computational modeling has become a cornerstone of modern medicinal chemistry. This integrated approach streamlines the drug discovery process, from initial hit identification to lead optimization.

The design of novel thienopyrimidine derivatives is often guided by computational techniques that predict how these molecules will interact with their biological targets. nih.govacs.org Structure-guided drug design is a powerful strategy where the three-dimensional structure of a target protein, such as a kinase, is used to design inhibitors that fit precisely into the active site. nih.govacs.org

The typical workflow involves:

Computational Modeling : Techniques like molecular docking are used to predict the binding mode and affinity of virtual thienopyrimidine compounds to a target protein. researchgate.netresearchgate.net This helps in prioritizing which compounds to synthesize.

Chemical Synthesis : Guided by computational predictions, chemists synthesize the prioritized compounds. nih.govmdpi.com The thienopyrimidine core is widely used as an active pharmacophore in the design of kinase inhibitors. mdpi.com

Biological Evaluation : The synthesized compounds are then tested in vitro to determine their actual biological activity, for example, their ability to inhibit a specific enzyme or their antiproliferative effect on cancer cell lines. nih.govacs.org

Structure-Activity Relationship (SAR) Analysis : The results from the biological evaluation are used to build SAR models. This information is fed back into the design stage to create the next generation of compounds with improved potency and selectivity. nih.govresearchgate.net

This iterative cycle of design, synthesis, and testing, supported by computational insights, has proven effective in optimizing thienopyrimidine derivatives as potent and selective inhibitors for targets like phosphoinositide 3-kinases (PI3Ks). nih.govacs.orgmdpi.com

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid analysis of vast and complex datasets. nih.govnih.gov These technologies are increasingly applied to the discovery of novel thienopyrimidine-based therapeutics. nih.govmdpi.com

Key applications of AI/ML in this context include:

Predictive Modeling : ML algorithms can be trained on existing datasets of thienopyrimidine compounds and their measured biological activities. nih.govresearchgate.net These trained models can then predict the activity of new, unsynthesized molecules, allowing researchers to screen vast virtual libraries and prioritize candidates with the highest probability of success. nih.govmdpi.com This approach is used to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular descriptors with biological activity. researchgate.netmdpi.com

De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties. By learning from the structures of known active thienopyrimidines, these models can propose novel scaffolds that are likely to be active against a specific target. premierscience.com

ADME/Toxicity Prediction : AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. nih.gov This helps in identifying compounds that are likely to fail later in development due to poor pharmacokinetic profiles, thereby saving time and resources. researchgate.net

By integrating AI and ML, researchers can accelerate the design-make-test-analyze cycle, making the discovery of new thienopyrimidine-based drugs more efficient and cost-effective. nih.govpremierscience.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-iodothieno[3,2-d]pyrimidine, and how do reaction conditions influence yield?

  • Answer : The synthesis of iodinated thienopyrimidines typically involves halogenation at the reactive C-6 position. For example, direct iodination using iodine monochloride (ICl) or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with iodinated precursors can be employed. Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., DMF or THF) critically affect regioselectivity and yield. In thieno[3,2-d]pyrimidine derivatives, the electron-rich thiophene ring facilitates electrophilic substitution at C-6 .

Q. How can NMR spectroscopy distinguish structural isomers of this compound derivatives?

  • Answer : 1^1H NMR chemical shifts in DMSO-d6_6 or CDCl3_3 resolve positional isomers. For thieno[3,2-d]pyrimidine derivatives, protons on the pyrimidine ring (e.g., H-2 and H-4) show distinct coupling patterns (e.g., doublets or triplets) compared to thiophene protons. Long-range coupling between thiophene and pyrimidine protons is absent in thieno[3,2-d]pyrimidines, unlike in thieno[2,3-d]pyrimidines, aiding structural confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential toxicity. Post-experiment waste should be segregated and disposed via certified hazardous waste services. Safety data for analogous compounds (e.g., 7-chlorothieno[3,2-d]pyrimidine) suggest H303/H313/H333 hazard codes, necessitating P264/P280/P305+P351+P338 precautions .

Advanced Research Questions

Q. How does the iodine substituent at C-6 influence the biological activity of thieno[3,2-d]pyrimidine derivatives in kinase inhibition?

  • Answer : The iodine atom enhances hydrophobic interactions in kinase binding pockets. For example, 6-iodo derivatives of thieno[3,2-d]pyrimidine show potent inhibition of mTOR and FAK kinases due to halogen bonding with backbone carbonyl groups. Fluorine or chlorine substitutions at C-6 yield lower IC50_{50} values compared to iodine in some mTOR inhibitors, suggesting steric and electronic optimization is critical .

Q. What strategies resolve contradictions in reported activity data for this compound across cell-based assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell line genetic background). Normalize data using a reference inhibitor (e.g., TAE-226 for FAK inhibition) and validate via orthogonal methods (e.g., Western blot for target phosphorylation). For example, compound 11 in TLR7 agonist studies showed variability in EC50_{50} values, resolved by adjusting ATP concentrations in kinase assays .

Q. How can computational modeling guide the design of this compound derivatives for selective kinase targeting?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding poses in kinase domains. For mTOR inhibitors, introducing difluoromethyl groups at C-6 improves van der Waals interactions with the hydrophobic pocket. Free energy perturbation (FEP) calculations quantify binding affinity changes upon iodine substitution .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies?

  • Answer : Key issues include purifying iodinated intermediates (e.g., column chromatography limitations) and managing heavy metal residues from cross-coupling reactions. Microwave-assisted synthesis reduces reaction time but requires specialized equipment. Pilot-scale batches (≥10 g) may require alternative solvents (e.g., ethanol/water mixtures) to improve solubility .

Methodological Considerations

  • Data Validation : Cross-reference HPLC purity (>95%) with LC-MS to confirm molecular ion peaks. For biological assays, use dose-response curves with at least three replicates to minimize variability .
  • Structural Confirmation : Combine 13^{13}C NMR (for iodine-induced deshielding) and HRMS to verify substituent placement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.